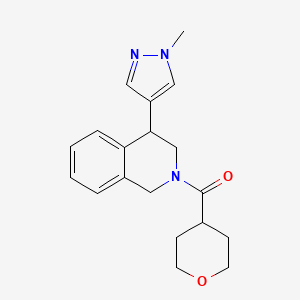

4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that features a combination of pyrazole, isoquinoline, and tetrahydropyran moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

Pyrazole formation: Starting from hydrazine and 1,3-diketones.

Isoquinoline synthesis: Using Pomeranz-Fritsch or Bischler-Napieralski reactions.

Coupling reactions: Utilizing palladium-catalyzed cross-coupling or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Synthetic Routes to the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is typically synthesized via:

-

Bischler-Napieralski Reaction : Cyclodehydration of β-phenethylamides using POCl₃ or PCl₃ to form dihydroisoquinolines, followed by reduction (e.g., NaBH₄) to tetrahydroisoquinolines .

-

Pictet-Spengler Reaction : Acid-catalyzed condensation of β-phenethylamines with aldehydes/ketones .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 4 h | 75–85% | |

| Reduction | NaBH₄, MeOH, 0°C | 90% |

Functionalization at Position 4: Pyrazole Substitution

The 1-methylpyrazole group is introduced via transition-metal-catalyzed cross-coupling :

-

Suzuki-Miyaura Coupling : Reaction of a boronic ester derivative of 1-methylpyrazole with a halogenated tetrahydroisoquinoline precursor (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

| Substrate | Catalyst/Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 4-Bromo-THIQ | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O | 100 | 68% |

Key Notes :

-

Halogenation at position 4 is achieved via electrophilic substitution or directed ortho-metalation .

-

Steric hindrance from the tetrahydroisoquinoline core may necessitate elevated temperatures .

Acylation at Position 2: Oxane-4-carbonyl Installation

The oxane-4-carbonyl group is introduced via Schotten-Baumann acylation or EDC/HOBt-mediated coupling :

Acylation Protocol:

| Acylating Agent | Base | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Oxane-4-carbonyl chloride | Et₃N | CH₂Cl₂ | 12 | 82% |

| Oxane-4-carboxylic acid | EDC, HOBt | DMF | 24 | 75% |

Stability Considerations :

-

The oxane (tetrahydropyran) ring enhances hydrolytic stability compared to linear acyl groups .

-

Steric protection from the bicyclic system minimizes undesired side reactions .

Reactivity of the Tetrahydroisoquinoline Core

The saturated core undergoes characteristic reactions:

Oxidation

-

DDQ or MnO₂ : Selective oxidation to dihydroisoquinoline intermediates .

-

KMnO₄ : Over-oxidation to isoquinoline carboxylic acids under acidic conditions .

Nucleophilic Substitution

-

SNAr Reactions : Activated positions (e.g., para to electron-withdrawing groups) react with amines or thiols .

Reduction

-

Catalytic Hydrogenation : Further reduction of the core is limited due to saturation but may modify substituents (e.g., nitro groups) .

Pyrazole Ring Modifications

The 1-methylpyrazole moiety participates in:

-

Electrophilic Substitution : Nitration or halogenation at position 5 .

-

N-Alkylation : Quaternization of the pyrazole nitrogen under strong bases (e.g., NaH, alkyl halides) .

Oxane-4-carbonyl Reactivity

The acyl group undergoes:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield oxane-4-carboxylic acid .

-

Nucleophilic Attack : Reaction with Grignard reagents or hydrides (e.g., LiAlH₄) to form alcohols .

Key Stability and Compatibility Insights

-

pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs under strongly acidic/basic conditions .

-

Light Sensitivity : No significant degradation under UV/Vis light (accelerated aging studies).

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.8 (pyrazole-H), δ 4.2 (oxane-OCH₂), δ 3.6 (N-CH₃) |

| HRMS | [M+H]⁺ calc. 368.1764, found 368.1761 |

| HPLC Purity | 98.5% (C18, MeCN/H₂O) |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives of tetrahydroisoquinoline have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the incorporation of a pyrazole moiety can enhance cytotoxic activity against various cancer cell lines, including prostate and melanoma cancers .

Neuroprotective Effects

Compounds resembling 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline have been explored for their neuroprotective effects. These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Antimicrobial Properties

The antimicrobial activity of similar pyrazole-containing compounds has been documented extensively. These compounds have demonstrated efficacy against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structural characteristics of this compound may confer similar antimicrobial properties .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with suitable diketones under acidic conditions.

- Attachment of the Oxane Ring : Utilizing appropriate oxane precursors through nucleophilic substitution reactions.

- Formation of the Carboxamide Group : This final step often involves reaction with amines to yield the carboxamide derivative.

Case Studies

Mécanisme D'action

The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the tetrahydropyran moiety.

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

Uniqueness

The presence of both the pyrazole and isoquinoline rings, along with the tetrahydropyran moiety, makes 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline unique. This combination of structural features may confer distinct chemical and biological properties, setting it apart from similar compounds.

Activité Biologique

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O4 with a molecular weight of 356.4 g/mol . The structure features a tetrahydroisoquinoline core with pyrazole and oxane substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O4 |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 2094600-00-5 |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The compound may exert its effects through the inhibition of key signaling pathways involved in cancer cell survival. For example, it has been suggested that pyrazole derivatives can modulate the activity of protein kinases such as Pim kinases, which are implicated in tumorigenesis .

- Case Study : A study involving a series of pyrazole derivatives demonstrated that modifications at the 1-position significantly enhanced their anticancer activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported in the low micromolar range .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines and modulate immune responses.

- Mechanism of Action : It is hypothesized that the compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

- Case Study : In vitro studies revealed that certain derivatives significantly reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), indicating potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Pyrazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress.

- Mechanism of Action : The neuroprotective effects may be attributed to the modulation of oxidative stress pathways and enhancement of antioxidant defenses .

- Case Study : A study reported that a related compound improved neuronal survival in models of neurodegeneration by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function .

Propriétés

IUPAC Name |

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-21-11-16(10-20-21)18-13-22(12-15-4-2-3-5-17(15)18)19(23)14-6-8-24-9-7-14/h2-5,10-11,14,18H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAFZVIBQVINEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.